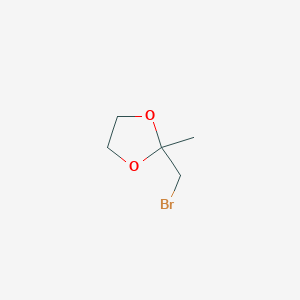
2-(Bromomethyl)-2-methyl-1,3-dioxolane
Descripción general
Descripción
Synthesis Analysis
The synthesis of related 1,3-dioxolane derivatives typically involves multistep reactions starting from simple precursors. For instance, 1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl is synthesized from benzaldehyde condensation, followed by reduction, sulfonylation, and bromation processes, using tartaric acid as a raw material for the initial steps (Sun Xiao-qiang, 2009). Another approach for synthesizing related compounds involves bromination of 2-ethyl-2-methyl-1,3-dioxolane, followed by dehydrobromination and formolysis steps to yield 1-bromo-3-buten-2-one, showcasing the versatility of dioxolane derivatives in synthesis (R. Carlson et al., 2011).
Molecular Structure Analysis
The molecular structure of dioxolane derivatives, including 2-(bromomethyl)-2-methyl-1,3-dioxolane, often features a 1,3-dioxolane ring, which is crucial for its reactivity and properties. The structure and conformation of these molecules have been studied using NMR spectroscopy and X-ray diffraction, revealing specific conformational behaviors, such as chair conformations and axial orientations of substituent groups, which affect their chemical reactivity and interaction with other molecules (S. Khazhiev et al., 2019).
Aplicaciones Científicas De Investigación
1. Synthesis of 2-bromomethyl-alkenylcyclopentanes
- Application Summary: This compound is used in the synthesis of 2-bromomethyl-alkenylcyclopentanes. This is achieved through a radical chain addition of allyl bromides to alkenylcyclopropanes, resulting in [3+2] annulation .
- Methods of Application: The reaction involves two kinetically fast radical reactions, cyclopropylcarbinyl radical-ring-opening and 5-exo-radical cyclization, which precede the β-fragmentation of a bromine radical .
- Results or Outcomes: The process yields 2-bromomethyl-alkenylcyclopentanes in good yields (16 examples were provided in the study) .
2. Building Block for Various Compounds
- Application Summary: 2-(Bromomethyl)-2-butylhexanal, a compound similar to 2-(Bromomethyl)-2-methyl-1,3-dioxolane, has been used as a building block for the synthesis of various compounds, including chiral alcohols and amino acids. In material science, it has been used as a starting material for the synthesis of various polymers and resins.
3. Bromomethylation of Thiols
- Application Summary: An efficient method for the bromomethylation of thiols has been developed, which minimizes the generation of highly toxic byproducts. The preparation of 22 structurally diverse α-bromomethyl sulfides illustrates the chemo-tolerant applicability .
- Methods of Application: The method uses paraformaldehyde and HBr/AcOH for the bromomethylation of thiols .
- Results or Outcomes: The process yields a variety of α-bromomethyl sulfides .
4. Synthesis of Boronic Acid-Functionalized Benzyl Viologen
- Application Summary: 2-(Bromomethyl)phenylboronic acid, a compound similar to 2-(Bromomethyl)-2-methyl-1,3-dioxolane, has been used to synthesize boronic acid-functionalized benzyl viologen (o-BBV) from 4,4′-bipyridine . o-BBV finds its application as a chemosensor to sense glucose in aqueous water .
5. Continuous Photochemical Benzylic Bromination
- Application Summary: This process involves the continuous photochemical benzylic bromination using in situ generated Br2. The process intensifies towards optimal PMI and throughput .
- Methods of Application: The detailed development of photochemical benzylic brominations using a NaBrO3/HBr bromine generator in continuous flow mode is reported .
- Results or Outcomes: The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 seconds .
6. Synthesis of 2-(Bromomethyl)acrylonitrile
Propiedades
IUPAC Name |
2-(bromomethyl)-2-methyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-5(4-6)7-2-3-8-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADSNESNVGBQKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90295120 | |
| Record name | 2-(Bromomethyl)-2-methyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90295120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-2-methyl-1,3-dioxolane | |
CAS RN |
33278-96-5 | |
| Record name | 33278-96-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Bromomethyl)-2-methyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90295120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-2-methyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




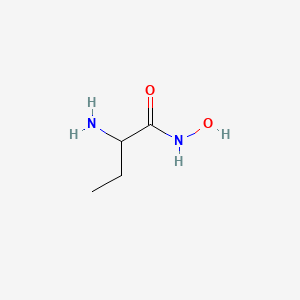
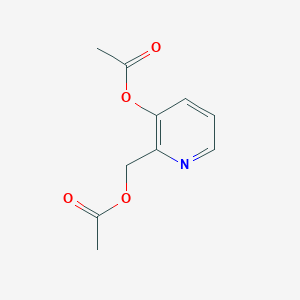
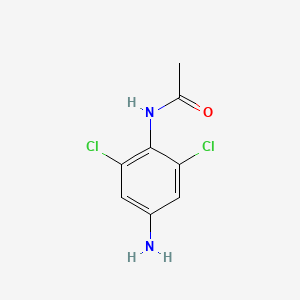
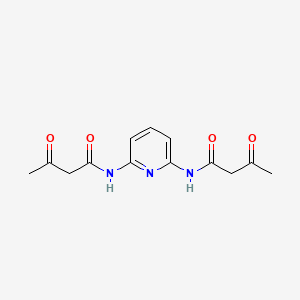
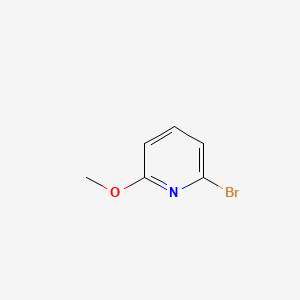
![[(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid](/img/structure/B1266874.png)
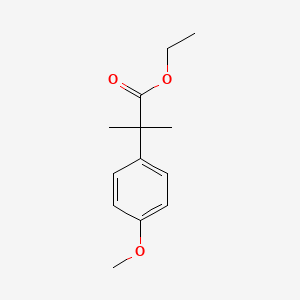
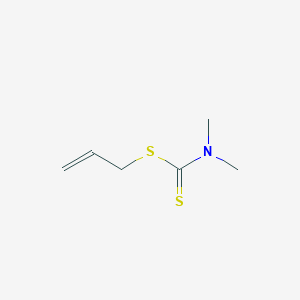
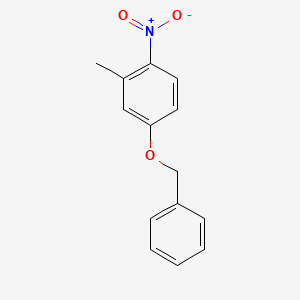
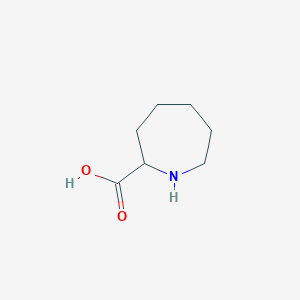
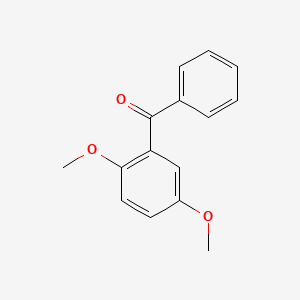

![1-[3-(Allyloxy)phenyl]ethanone](/img/structure/B1266882.png)